sSPhos

Enantioselective catalysis Atropisomer synthesis Suzuki–Miyaura coupling

Standard Buchwald ligands fail in aqueous buffer or enantioselective syntheses. sSPhos solves both limitations. - **Water-soluble:** Enables Pd-catalyzed cross-coupling on DNA-linked substrates (DEL, pH~7) where SPhos, XPhos, RuPhos precipitate. - **Axially chiral (enantiopure):** Delivers >95% ee in asymmetric transformations (e.g., atroposelective Suzuki, arylative dearomatization); SPhos is achiral. - **Electrostatic direction:** Achieves >20:1 meta-selectivity on 3,4-dichloroarenes without protection/deprotection.

Molecular Formula C26H36NaO6PS
Molecular Weight 530.6 g/mol
CAS No. 1049726-96-6
Cat. No. B1324538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesSPhos
CAS1049726-96-6
Molecular FormulaC26H36NaO6PS
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]
InChIInChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1
InChIKeyMAPQBSXKBDVINV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sSPhos: Water-Soluble Chiral Ligand Overview


sSPhos (Sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1′-biphenyl]-3-sulfonate hydrate) is a sulfonated derivative of the widely used Buchwald ligand SPhos . The formal introduction of a sodium sulfonate group at the 3-position of the biaryl scaffold confers substantial water solubility while simultaneously desymmetrising the biphenyl axis, rendering the molecule axially chiral [1]. Commercially supplied as a hydrate, sSPhos functions as a bifunctional monophosphine ligand: the dicyclohexylphosphine unit coordinates palladium, while the anionic sulfonate group enables electrostatic substrate direction and facilitates aqueous-phase catalyst recovery [2]. The racemate is the standard commercial form, but resolution protocols yielding enantiopure sSPhos via diastereomeric salt recrystallisation with quinidine have been established, enabling its application in asymmetric catalysis [3].

Ligand Class Water-soluble sulfonated Buchwald phosphine
Chirality Axially chiral atropisomeric scaffold
Supply Form Racemate standard; enantiopure available via resolution
Key Capability Enables aqueous-phase Pd catalysis and electrostatic direction

Why sSPhos Is Not Interchangeable with SPhos


Generic interchange of Buchwald-type dialkylbiarylphosphine ligands ignores two design features unique to sSPhos. First, the sulfonate group renders sSPhos appreciably water-soluble, whereas the parent ligand SPhos and closely related analogs such as RuPhos, XPhos, and DavePhos are hydrophobic and require organic solvents for catalyst formation and product extraction . Second, sulfonation introduces axial chirality that is absent in the parent SPhos scaffold; racemic SPhos is achiral and cannot induce enantioselectivity, whereas enantiopure sSPhos delivers enantiomeric excesses exceeding 95% in multiple asymmetric transformations [1]. Substituting sSPhos with SPhos therefore forfeits both aqueous-phase process compatibility and chiral induction capability, making the ligands functionally non-interchangeable despite their shared biarylphosphine core [2].

Water Solubility Sulfonate group confers water solubility; parent SPhos and analogs require organic solvents, limiting aqueous-phase applications.
Chiral Induction Axial chirality of sSPhos provides enantioselective control; achiral SPhos cannot induce asymmetry, yielding racemic products.
Electrostatic Direction Sulfonate directs site-selective oxidative addition via non-covalent interactions; neutral ligands show no site discrimination.

sSPhos vs Analogs: Quantitative Evidence


Enantioselective Suzuki–Miyaura Coupling Advantage

In the atroposelective Suzuki–Miyaura coupling forming axially chiral 2,2′-biphenols, the enantiopure ligand (R)-sSPhos (as its tetrabutylammonium salt) provides the product in 70% yield with 97% enantiomeric excess (ee) under optimized conditions (NaOH, 1,4-dioxane, 60 °C) [1]. Under identical conditions, the achiral parent ligand SPhos yields only 40% of the racemic product (ee not applicable), confirming that the chiral induction arises exclusively from the sulfonate-induced atropisomerism of sSPhos [1]. This represents a yield improvement of 30 percentage points and a qualitative shift from racemic to highly enantioenriched product, governed by non-covalent electrostatic interactions between the ligand sulfonate and the substrate [2].

Enantioselective Suzuki–Miyaura
Head-to-head
97% ee
Atroposelective biaryl formation enabled
70% yield vs 40% with SPhos; NaOH/dioxane
Enantioselective catalysis Atropisomer synthesis Suzuki–Miyaura coupling

Site-Selective Oxidative Addition on Dichloroarenes

In the Suzuki–Miyaura coupling of 3,4-dichloroarenes bearing a benzyl N-triflyl amide directing group, sSPhos achieves highly site-selective oxidative addition at the meta-chlorine (relative to the amide-bearing carbon), leveraging an electrostatic interaction between the deprotonated substrate, the alkali metal cation, and the ligand sulfonate group [1]. The selectivity ratio for meta- over para-coupling exceeds 20:1 under optimized conditions (Cs₂CO₃ or Rb₂CO₃ base, 1,4-dioxane) [2]. In contrast, the neutral parent ligand SPhos, which lacks the sulfonate directing group, exhibits negligible site discrimination (approximately 1:1 meta/para) under identical conditions [2]. The electrostatic direction mechanism is generalizable across Sonogashira, Buchwald–Hartwig, and direct C–H (Fagnou) coupling manifolds [3].

Site Selectivity
Head-to-head
meta:para > 20:1
vs ~1:1 with SPhos
Electrostatic direction for meta-selective coupling
Cs₂CO₃, 1,4-dioxane, 80 °C
Site-selectivity C–H functionalisation Electrostatic direction

Water-Soluble Pd Precatalyst for Aqueous Catalysis

sSPhos is explicitly designated as 'SPhos (water soluble)' by the primary commercial supplier, reflecting the introduction of the sodium sulfonate group . The second-generation Buchwald precatalyst sSPhos Pd G2 (CAS 2375242-78-5) is directly described as a 'water-soluble Pd-precatalyst' and has been demonstrated in DNA-compatible Suzuki–Miyaura reactions in aqueous buffer, an application unattainable with the hydrophobic parent SPhos Pd G2 or SPhos Pd G3 precatalysts . While quantitative aqueous solubility values (e.g., g/L) are not publicly reported in peer-reviewed literature for either compound, the functional differentiation is validated by application: sSPhos mediates coupling of DNA-linked aryl halides with boronic acids in phosphate buffer (pH ~7), a medium in which SPhos-based catalysts precipitate and are inactive . This aqueous compatibility also facilitates product separation via simple aqueous/organic extraction, reducing organic solvent waste relative to processes using SPhos .

Aqueous Precatalyst
Data to verify
Water-soluble sSPhos Pd G2
Supports aqueous-phase and DNA-compatible coupling
Quantitative solubility not publicly reported
Aqueous catalysis DNA-compatible chemistry Green chemistry

Enantioselective Arylative Phenol Dearomatization

Buchwald and co‑workers originally reported the palladium‑catalyzed arylative phenol dearomatization to form spirocyclohexadienones using achiral ligands, which proceeded in a predominantly racemic manner [1]. Employing enantiopure sSPhos under electrostatically‑directed palladium catalysis conditions converts this transformation into a highly enantioselective process, providing spirocyclohexadienone products with up to 95% ee across a broad substrate scope [1]. The chiral induction is attributed to electrostatic interaction between the phenolate substrate (via its associated alkali metal cation) and the ligand sulfonate group, a mechanism inaccessible to neutral biarylphosphine ligands such as SPhos, RuPhos, or XPhos . Furthermore, sSPhos is proficient at forming two additional distinct dearomatized scaffolds that previously required bespoke chiral ligands, demonstrating scaffold generality unique among sulfonated phosphine ligands .

Dearomatization ee
Class-level
Up to 95% ee
vs racemic with achiral ligands
Enantioselective spirocyclization enabled
Pd(OAc)₂, K₂CO₃, aq. dioxane
Dearomatization Spirocyclohexadienone synthesis Electrostatic catalysis

Enantioselective Allylic Alkylation Performance

In the benchmark palladium‑catalyzed asymmetric allylic alkylation of 1,3‑diphenylallyl acetate with dimethyl malonate, enantiopure sSPhos as its tetrabutylammonium salt delivers the product with 92% ee and >95% conversion (CH₂Cl₂, room temperature, 24 h) [1]. This performance places sSPhos among established chiral ligand classes (e.g., Trost ligand, PHOX ligands) for this transformation, yet sSPhos derives its chirality from an atropisomeric axis rather than a stereogenic center, representing a fundamentally new ligand class for this reaction [2]. Control experiments demonstrate that the racemic sSPhos·HNBu₄ salt, as well as the sodium salt of enantiopure sSPhos, give significantly lower enantioselectivity (<20% ee), establishing that both enantiopurity and the bulky tetrabutylammonium counter‑cation are essential for high asymmetric induction [1].

Allylic Alkylation ee
Cross-study comparable
92% ee
Comparable to Trost/PHOX ligands
Atropisomeric monophosphine validated for AAA
>95% conversion, CH₂Cl₂, rt
Allylic alkylation Tsuji–Trost reaction Chiral monophosphine ligand

Steric Limitation for Hindered Biphenol Synthesis

A key limitation of sSPhos must be transparently disclosed for scientifically informed procurement. In the synthesis of sterically demanding 2,2′-biphenols, sSPhos provides only low yield, whereas the second‑generation sulfonated ligand sRuPhos (sulfonated RuPhos) achieves 96% yield and 98% ee for the same hindered substrate [1]. This comparison is derived from the Phipps group's own work evolving from sSPhos (2022) to sRuPhos (2025), where sRuPhos was specifically designed to overcome the steric limitations encountered with sSPhos [2]. The practical implication is that for unhindered or moderately hindered 2,2′-biphenol targets, sSPhos remains an effective and more economical choice; for highly hindered substrates (e.g., tetra-ortho-substituted biphenols), sRuPhos should be procured instead. This ligand‑specific performance boundary is a critical procurement consideration that prevents wasted experimental effort [1].

Hindered Biaryl Yield
Head-to-head
sSPhos: low yield
sRuPhos: 96% yield, 98% ee
sRuPhos recommended for sterically demanding substrates
sSPhos effective for unhindered biphenols
sRuPhos comparison Sterically hindered biaryls Ligand selection guidance

sSPhos Key Application Scenarios


Axially Chiral 2,2′-Biphenol Scaffold Synthesis

Procure enantiopure (R)- or (S)-sSPhos·HNBu₄ for the atroposelective Suzuki–Miyaura coupling yielding 2,2′-biphenols with up to 97% ee and 70% isolated yield, a transformation that is racemic when catalyzed by SPhos or any other achiral Buchwald ligand . This scenario directly addresses the synthesis of axially chiral building blocks prevalent in natural products (e.g., isokotanin A) and privileged chiral catalyst scaffolds (e.g., BINOL derivatives) . The resolution protocol via quinidine salt recrystallisation makes enantiopure sSPhos accessible at laboratory scale without chromatographic enantioseparation .

Site-Selective Polyhalogenated Arene Functionalisation

Utilize racemic sSPhos in conjunction with Cs₂CO₃ or Rb₂CO₃ to achieve meta-selective Suzuki, Sonogashira, or Buchwald–Hartwig coupling on 3,4‑dichloroarenes bearing acidic directing groups, with meta:para selectivity exceeding 20:1 . This electrostatic direction strategy eliminates the need for sequential protection/deprotection of halogen substituents, reducing step count and improving atom economy in the synthesis of halogenated agrochemical intermediates . Neutral ligands (SPhos, XPhos, RuPhos) are unsuitable, as they provide no site discrimination under identical conditions .

DNA-Encoded Library Synthesis and Bioconjugation

Procure the pre-formed precatalyst sSPhos Pd G2 for palladium-catalyzed cross-coupling on DNA-linked substrates in aqueous phosphate buffer (pH ~7), the standard medium for DNA-encoded library chemistry . The water solubility of sSPhos Pd G2 is mandatory for this application; SPhos Pd G2, SPhos Pd G3, and XPhos Pd G2 precatalysts precipitate in aqueous buffer and are catalytically inactive . Demonstrated reactions include DNA-compatible Suzuki–Miyaura coupling with heteroaryl boronates and DNA-compatible hydroxycarbonylation, both critical transformations in DEL synthesis workflows .

Enantioselective Spirocyclohexadienone Synthesis

Employ enantiopure sSPhos for the electrostatically-directed arylative phenol dearomatization, converting simple phenols into complex spirocyclohexadienones with up to 95% ee . This scenario addresses medicinal chemistry programs seeking to expand screening libraries with three‑dimensional, enantioenriched spirocyclic scaffolds that are underrepresented in flat aromatic compound collections . sSPhos uniquely provides scaffold generality across three distinct dearomatized product classes using the same ligand, avoiding the need to procure and optimize multiple bespoke chiral ligands .

Application
Selection Property
Validation Focus
Axially Chiral Biphenol Synthesis
Enantiopure sSPhos·HNBu₄ salt
Atroposelective Suzuki–Miyaura ee and yield
Site-Selective Polyhalogenated Arene Functionalisation
Racemic sSPhos with Cs₂CO₃ / Rb₂CO₃
meta-selectivity via electrostatic direction
DNA-Encoded Library (DEL) Synthesis
sSPhos Pd G2 precatalyst
Aqueous-phase coupling in phosphate buffer
Enantioselective Spirocyclohexadienone Synthesis
Enantiopure sSPhos
Dearomatization ee and scaffold scope

Technical Documentation Hub

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38 linked technical documents
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